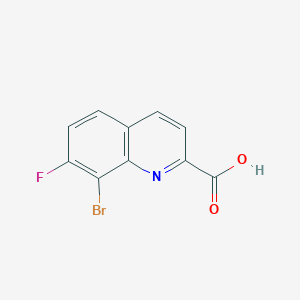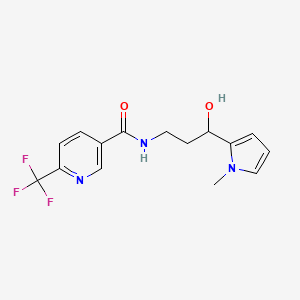
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide, commonly known as NMN, is a naturally occurring molecule found in various foods such as broccoli, avocado, and cabbage. NMN is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) which plays a crucial role in cellular metabolism and energy production. Recent scientific research has shown that NMN supplementation can increase NAD+ levels in the body, leading to potential health benefits.
科学的研究の応用
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. Studies reveal that these compounds, including various nicotinamide analogs, exhibit significant corrosion inhibition efficiency through adsorption, following the Langmuir isotherm model. This application is crucial in protecting metal surfaces in industrial processes (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Enzyme Activity
Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide and related compounds, influencing various metabolic pathways. Research into NNMT has uncovered its involvement in several diseases, including cancers, metabolic disorders, and neurodegenerative diseases. The development of assays for NNMT activity and its inhibitors could advance the understanding of its role in these conditions (van Haren et al., 2016).
Plant Metabolism
In the context of plant biology, nicotinamide derivatives play roles in the metabolic fate of nicotinamide within higher plants. Studies have shown that these compounds contribute to the synthesis of pyridine nucleotides and other metabolites like trigonelline and nicotinic acid glucosides, highlighting their importance in plant growth and development (Matsui et al., 2007).
Therapeutic Potential
Research on nicotinamide derivatives, including studies on NNMT, suggests their potential therapeutic applications. NNMT's role in regulating metabolic pathways and its association with various diseases has led to the exploration of NNMT inhibitors as potential therapeutic agents. For example, studies on bisubstrate inhibitors of NNMT highlight the development of small-molecule inhibitors that could offer new treatment strategies for diseases associated with NNMT overexpression (Babault et al., 2018).
特性
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-21-8-2-3-11(21)12(22)6-7-19-14(23)10-4-5-13(20-9-10)15(16,17)18/h2-5,8-9,12,22H,6-7H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMANGHOQURIAIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

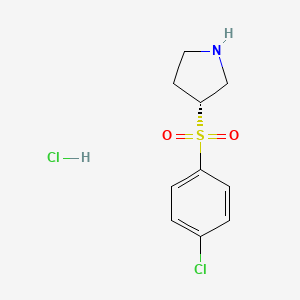

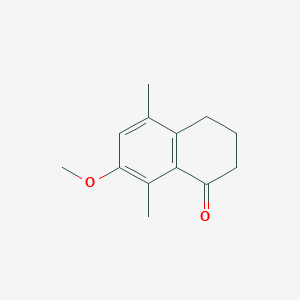

![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)
![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)

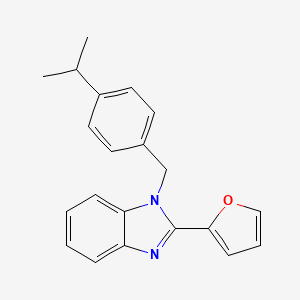
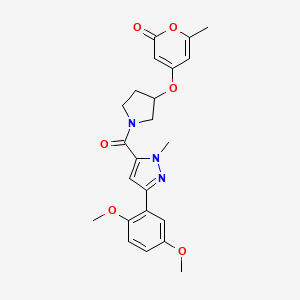
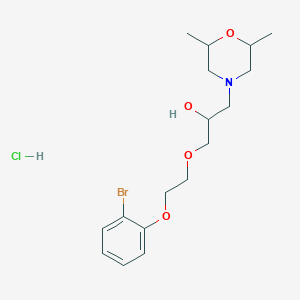
![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

